molecular formula C9H6O3 B13168785 3-(2-hydroxyphenyl)prop-2-ynoic Acid CAS No. 16635-92-0

3-(2-hydroxyphenyl)prop-2-ynoic Acid

Cat. No.: B13168785
CAS No.: 16635-92-0
M. Wt: 162.14 g/mol
InChI Key: VYVSCBZOSRUQCZ-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C₉H₆O₃ It is a derivative of propiolic acid, characterized by the presence of a hydroxyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-hydroxyphenyl)prop-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with propiolic acid under basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product .

Another method involves the decarboxylation of acetylenedicarboxylic acid in the presence of a suitable catalyst . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often involves the oxidation of propargyl alcohol at a lead electrode . This method is scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-(2-hydroxyphenyl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)prop-2-ynoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-hydroxyphenyl)-2-propynoic acid
  • 3-(2-methoxyphenyl)prop-2-ynoic acid
  • 3-(2-nitrophenyl)prop-2-ynoic acid

Uniqueness

3-(2-hydroxyphenyl)prop-2-ynoic acid is unique due to the presence of the hydroxyl group at the ortho position on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

16635-92-0

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

3-(2-hydroxyphenyl)prop-2-ynoic acid

InChI

InChI=1S/C9H6O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,(H,11,12)

InChI Key

VYVSCBZOSRUQCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC(=O)O)O

Origin of Product

United States

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